An In-depth Technical Guide to H-Asp(OEt)-OEt.HCl: Chemical Properties and Structure
An In-depth Technical Guide to H-Asp(OEt)-OEt.HCl: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Aspartic acid diethyl ester hydrochloride, commonly referred to as H-Asp(OEt)-OEt.HCl, is a pivotal derivative of the amino acid L-aspartic acid. Its strategic use of ethyl ester protecting groups on both the alpha and beta carboxylic acid functionalities makes it a valuable building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Asp(OEt)-OEt.HCl, with a particular focus on its role in peptide synthesis. Detailed experimental protocols for its synthesis and characterization are presented, alongside a structured summary of its key physicochemical data.
Chemical Structure and Identification
H-Asp(OEt)-OEt.HCl is the hydrochloride salt of the diethyl ester of L-aspartic acid. The presence of the hydrochloride salt enhances the compound's stability and solubility in various solvents, facilitating its handling in a laboratory setting.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | diethyl (2S)-2-aminobutanedioate;hydrochloride[1] |
| Synonyms | L-Aspartic acid diethyl ester hydrochloride, H-Asp(OEt)-OEt HCl, Diethyl L-aspartate hydrochloride[1] |
| CAS Number | 16115-68-7[1] |
| Molecular Formula | C₈H₁₆ClNO₄ |
| Molecular Weight | 225.67 g/mol |
| SMILES | CCOC(=O)C--INVALID-LINK--N.Cl |
| InChI | InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1 |
Physicochemical Properties
The physical and chemical properties of H-Asp(OEt)-OEt.HCl are crucial for its storage, handling, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white powder or crystalline solid. | |
| Melting Point | 105.0 to 109.0 °C | |
| Boiling Point | 259.5 °C at 760 mmHg | |
| Density | 1.102 g/cm³ | |
| Refractive Index | 1.45 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Storage | Store at 0-8 °C. |
Experimental Protocols
Synthesis of H-Asp(OEt)-OEt.HCl
A common method for the synthesis of H-Asp(OEt)-OEt.HCl involves the Fischer esterification of L-aspartic acid in the presence of ethanol and hydrogen chloride.
Protocol:
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Reaction Setup: Suspend L-aspartic acid (1.00 mole) in absolute ethanol (1.95 L) in a suitable reaction vessel equipped with a stirrer and a gas inlet.
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Acidification: Bubble hydrogen chloride gas into the stirred suspension at room temperature for 2 hours. The L-aspartic acid will gradually dissolve as the esterification proceeds and the hydrochloride salt of the amino ester is formed.
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Reaction Completion: Heat the resulting solution at reflux for 5 hours to ensure complete esterification.
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Work-up: Cool the reaction mixture to room temperature and evaporate the solvent in vacuo.
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Azeotropic Water Removal: Dissolve the residue in benzene (500 ml). Heat the solution to reflux and remove any water present using a Dean-Stark trap.
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Crystallization: Concentrate the solution at reduced pressure to obtain an oil, which should slowly crystallize upon standing.
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Purification: Suspend the solid in diethyl ether (1.3 L), collect the crystals by filtration, and wash with additional diethyl ether (800 ml).
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Drying: Dry the purified product to yield L-aspartic acid diethyl ester hydrochloride.
Characterization Protocols
NMR spectroscopy is a powerful tool for the structural elucidation of H-Asp(OEt)-OEt.HCl.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The two ethyl groups will each exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-). The protons of the aspartic acid backbone, namely the α-proton (α-CH) and the two β-protons (β-CH₂), will appear as multiplets. The amine protons (-NH₃⁺) may appear as a broad singlet. The chemical shifts will be influenced by the electron-withdrawing effects of the ester groups and the protonated amine.
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom. The carbonyl carbons of the two ester groups are expected to appear in the downfield region (around 170 ppm). The α-carbon and β-carbon of the aspartic acid backbone will have distinct chemical shifts. The methylene and methyl carbons of the two ethyl groups will also be clearly resolved.
IR spectroscopy can be used to identify the key functional groups in H-Asp(OEt)-OEt.HCl.
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Expected Absorptions:
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A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the primary ammonium group (-NH₃⁺).
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Strong absorption bands around 1740-1730 cm⁻¹ due to the C=O stretching vibrations of the two ester groups.
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C-O stretching vibrations for the ester groups will appear in the 1300-1000 cm⁻¹ region.
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N-H bending vibrations may be observed around 1600-1500 cm⁻¹.
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Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the free base (diethyl L-aspartate) may be observed. Common fragmentation pathways would involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), or cleavage of the Cα-Cβ bond. The presence of the hydrochloride will not be directly observed in the mass spectrum under typical EI conditions.
Applications in Research and Drug Development
The primary application of H-Asp(OEt)-OEt.HCl is as a protected amino acid derivative in peptide synthesis . The ethyl ester groups serve as protecting groups for the carboxylic acid functionalities, preventing their participation in unwanted side reactions during peptide bond formation. This is particularly crucial in solid-phase peptide synthesis (SPPS) , a cornerstone technique in drug discovery and development for creating therapeutic peptides.
Workflow Visualization
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of solid-phase peptide synthesis where a protected amino acid derivative like H-Asp(OEt)-OEt.HCl (represented as Fmoc-AA-OH, assuming prior N-terminal protection) is utilized.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Conclusion
H-Asp(OEt)-OEt.HCl is a commercially available and synthetically versatile building block that plays a crucial role in the field of peptide chemistry. Its well-defined chemical properties and structure make it an essential reagent for researchers and scientists in both academic and industrial settings, particularly those involved in the development of peptide-based therapeutics. The detailed protocols and compiled data in this guide are intended to support the effective and safe utilization of this important chemical compound.
